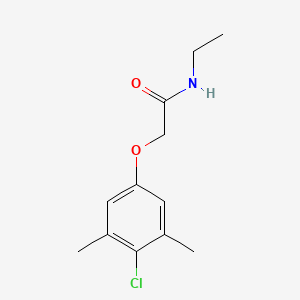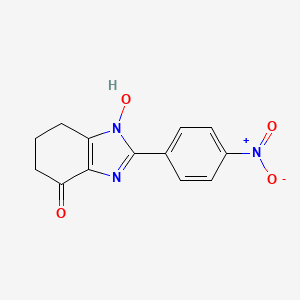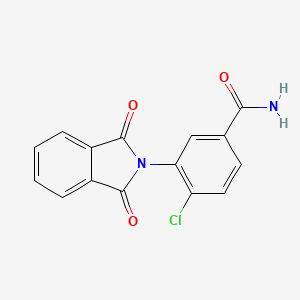
(3,4-dimethoxybenzyl)(3-methylphenyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dimethoxybenzyl)(3-methylphenyl)amine, commonly known as DMMA, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. The purpose of
作用机制
DMMA acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it activates the receptor but to a lesser degree than a full agonist. This results in a moderate increase in serotonin activity in the brain, which can lead to altered mood, cognition, and perception. DMMA also acts as a partial agonist at the dopamine D2 receptor, which can lead to increased dopamine activity in the brain and a potential increase in reward and motivation.
Biochemical and Physiological Effects
DMMA has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in high doses. DMMA has also been shown to increase body temperature, which can lead to hyperthermia in high doses. Additionally, DMMA has been shown to increase the release of certain neurotransmitters in the brain, including serotonin and dopamine, which can lead to altered mood, cognition, and perception.
实验室实验的优点和局限性
DMMA has several advantages for use in lab experiments. It has a high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. DMMA is also relatively easy to synthesize and can be obtained in large quantities. However, DMMA also has several limitations for use in lab experiments. It is a psychoactive substance that can have a range of effects on behavior and physiology, which can complicate the interpretation of experimental results. Additionally, DMMA has not been extensively studied in humans, which limits its potential for clinical applications.
未来方向
There are several future directions for research on DMMA. One potential direction is to study the effects of DMMA on different serotonin and dopamine receptor subtypes, as well as other neurotransmitter systems. Another potential direction is to study the potential therapeutic applications of DMMA in conditions such as depression, anxiety, and addiction. Additionally, further research is needed to understand the long-term effects of DMMA on behavior and physiology, as well as its potential for abuse and addiction.
合成方法
DMMA can be synthesized through a multi-step process that involves the use of various chemicals and equipment. The first step involves the reaction of 3,4-dimethoxybenzaldehyde with nitromethane to form 3,4-dimethoxy-beta-nitrostyrene. The second step involves the reduction of the nitro group using a reducing agent such as sodium borohydride to form 3,4-dimethoxyphenethylamine. The final step involves the reaction of 3,4-dimethoxyphenethylamine with 3-methylbenzyl chloride to form DMMA.
科学研究应用
DMMA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. DMMA has also been shown to have a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
属性
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-12-5-4-6-14(9-12)17-11-13-7-8-15(18-2)16(10-13)19-3/h4-10,17H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZKMKNCZOMZMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-3-methylaniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzenesulfonamide](/img/structure/B5707785.png)
![3-{[4-(4-methoxy-3-methylphenyl)butanoyl]amino}benzoic acid](/img/structure/B5707792.png)
![2-cyano-3-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5707797.png)
![N-cyclopropyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5707802.png)






![N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5707838.png)

![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)